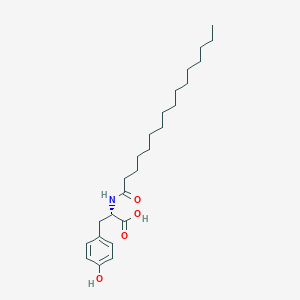
1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine
Overview
Description
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine is a chemical compound that features a phenyl group attached to an ethanamine backbone, which is further substituted with a 1H-1,2,4-triazol-1-yl group
Mechanism of Action
Target of Action
It is known that triazole compounds often interact with various enzymes and receptors in the body .
Mode of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Biochemical Pathways
The compound has been incorporated into Mn(II)/Cu(II) based coordination frameworks, indicating its potential role in redox reactions . The compound’s redox properties were elucidated by solid state electrochemical and spectroelectrochemical data . This suggests that the compound may affect biochemical pathways related to redox reactions and electron transfer.
Result of Action
It is known that the compound has been successfully incorporated into mn(ii)/cu(ii) based coordination frameworks . This suggests that the compound may have potential applications in electrochromic and optical devices .
Action Environment
The action, efficacy, and stability of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine can be influenced by various environmental factors. For instance, the compound’s redox properties were studied using spectroelectrochemical methods , suggesting that its action could be influenced by the redox environment.
Biochemical Analysis
Biochemical Properties
The 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine compound has been found to interact with various enzymes and proteins . For instance, it has been incorporated into Mn(II)/Cu(II) based coordination frameworks, indicating its potential to interact with metal ions . The nature of these interactions is largely dependent on the charge delocalization of the triphenylamine backbone .
Cellular Effects
For example, some 1,2,4-triazole derivatives have been found to inhibit the proliferation of certain cancer cells by inducing apoptosis .
Molecular Mechanism
It is known that the compound can undergo redox reactions, suggesting that it may exert its effects through redox mechanisms
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may exhibit changes in their effects over time . For instance, the redox properties of related compounds have been studied using spectroelectrochemical methods .
Metabolic Pathways
Given its redox activity, it is possible that it may interact with enzymes involved in redox reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine can be synthesized through several routes. One common method involves the reaction of phenylacetonitrile with hydrazine hydrate to form phenylhydrazine. This intermediate is then reacted with formic acid to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone.
Reduction: Formation of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanamine.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine has numerous applications in scientific research:
Comparison with Similar Compounds
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine can be compared with other similar compounds, such as:
1-Phenyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine: Differing in the position of nitrogen atoms in the triazole ring, which can affect its reactivity and biological activity.
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-amine: Featuring an additional carbon in the backbone, which may influence its physical and chemical properties.
Properties
IUPAC Name |
1-phenyl-2-(1,2,4-triazol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-10(6-14-8-12-7-13-14)9-4-2-1-3-5-9/h1-5,7-8,10H,6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJDNCPFUPXEJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=NC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Biphenyl, 4-ethyl-2-fluoro-4'-[2-(trans-4-pentylcyclohexyl)ethyl]-](/img/structure/B3316371.png)

![2-[4-(Thiophene-2-sulfonamido)phenyl]acetic acid](/img/structure/B3316380.png)
![4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid](/img/structure/B3316387.png)
![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B3316391.png)
![4-amino-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B3316406.png)


![2-[(Ethylcarbamoyl)amino]-2-methylpropanoic acid](/img/structure/B3316426.png)


![N-(butan-2-yl)-2-(2-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide](/img/structure/B3316457.png)
![4-methoxy-2-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B3316467.png)

